N-(4-bromophenyl)-4-methyl-3-[(2-pyridinylamino)sulfonyl]benzamide
Descripción
N-(4-bromophenyl)-4-methyl-3-[(2-pyridinylamino)sulfonyl]benzamide is a benzamide derivative featuring a sulfonamide bridge linked to a 2-pyridinylamino moiety and a 4-bromophenyl group. This compound’s structure integrates aromatic, sulfonyl, and heterocyclic components, which are common in medicinal chemistry for modulating pharmacokinetic properties and target binding.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-4-methyl-3-(pyridin-2-ylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3S/c1-13-5-6-14(19(24)22-16-9-7-15(20)8-10-16)12-17(13)27(25,26)23-18-4-2-3-11-21-18/h2-12H,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRLTAODKYTUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-bromophenyl)-4-methyl-3-[(2-pyridinylamino)sulfonyl]benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure, characterized by a bromobenzene moiety, a sulfonamide group, and a pyridine derivative, with a molecular formula of and a molecular weight of approximately 396.32 g/mol. Its unique structural components suggest significant interactions with biological targets, making it a promising candidate for drug development.
The biological activity of N-(4-bromophenyl)-4-methyl-3-[(2-pyridinylamino)sulfonyl]benzamide is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various pathological processes. Notably, it has shown efficacy as an inhibitor of polyglutamine aggregation, which is particularly relevant in neurodegenerative diseases such as Huntington's disease. The sulfonamide group is known for its interactions with biological targets, influencing cellular pathways associated with cancer and neurodegeneration.
Inhibition of Polyglutamine Aggregation
Research has demonstrated that N-(4-bromophenyl)-4-methyl-3-[(2-pyridinylamino)sulfonyl]benzamide effectively inhibits the aggregation of polyglutamine sequences in vitro. This property is crucial for mitigating neuronal degeneration in models of Huntington's disease. A study published in the Proceedings of the National Academy of Sciences highlighted its ability to suppress neurodegeneration in vivo, indicating its potential as a therapeutic agent for polyglutamine disorders .
Binding Affinity and Selectivity
Interaction studies using techniques such as surface plasmon resonance have revealed that this compound binds selectively to target proteins involved in disease pathways. The binding affinities are quantitatively assessed to understand the mechanism of action at the molecular level. Preliminary data suggest that the compound's structural features contribute to its selectivity and potency against specific biological targets.
Case Studies
- Huntington's Disease Model : In Drosophila models expressing polyQ proteins, treatment with N-(4-bromophenyl)-4-methyl-3-[(2-pyridinylamino)sulfonyl]benzamide resulted in significant reductions in neurodegeneration markers compared to untreated controls. This study underscores the compound's potential therapeutic benefits in neurodegenerative diseases .
- Cancer Cell Lines : In vitro studies on various cancer cell lines have indicated that this compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected by N-(4-bromophenyl)-4-methyl-3-[(2-pyridinylamino)sulfonyl]benzamide are currently under investigation, with promising preliminary results suggesting its role as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of N-(4-bromophenyl)-4-methyl-3-[(2-pyridinylamino)sulfonyl]benzamide, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| N-(4-chlorophenyl)-4-methyl-3-[(2-pyridinylamino)sulfonyl]benzamide | Structure | Contains chlorine instead of bromine; may exhibit different biological activity. |
| N-(phenyl)-4-methyl-3-[(2-pyridinylamino)sulfonyl]benzamide | Structure | Lacks halogen substitution; simpler structure may lead to different reactivity. |
| N-(4-fluorophenyl)-4-methyl-3-[(2-pyridinylamino)sulfonyl]benzamide | Structure | Fluorine substitution; could enhance lipophilicity and bioavailability. |
These comparisons highlight how variations in halogen substitution can influence biological activity and pharmacological properties.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related benzamide and sulfonamide derivatives from the evidence:
Physicochemical Properties
- Solubility : The sulfonamide and pyridinyl groups may enhance aqueous solubility compared to lauroyl-containing compounds () but reduce it relative to methanesulfonic acid salts () .
Research Findings and Implications
- Structural Optimization: The target compound’s design balances lipophilicity (bromophenyl) and polarity (sulfonamide), a strategy observed in kinase inhibitors like Imatinib but with a novel sulfonyl-pyridinyl motif .
- Unresolved Questions : Evidence gaps include explicit data on the target compound’s potency, selectivity, and metabolic stability. Comparative studies with AN-024 () could clarify the impact of trifluoromethyl vs. bromophenyl groups on efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
